molecular formula C9H8N2O5S B2436926 (4-Carbamoyl-2-nitro-phenylsulfanyl)-acetic acid CAS No. 306278-31-9

(4-Carbamoyl-2-nitro-phenylsulfanyl)-acetic acid

Cat. No.: B2436926
CAS No.: 306278-31-9
M. Wt: 256.23
InChI Key: YIJOHDDGBAUSSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Carbamoyl-2-nitro-phenylsulfanyl)-acetic acid is an organic compound characterized by the presence of a carbamoyl group, a nitro group, and a phenylsulfanyl group attached to an acetic acid moiety

Scientific Research Applications

(4-Carbamoyl-2-nitro-phenylsulfanyl)-acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Carbamoyl-2-nitro-phenylsulfanyl)-acetic acid typically involves multi-step organic reactions. One common method includes the nitration of a phenylsulfanyl acetic acid derivative followed by the introduction of a carbamoyl group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and carbamoylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form amino derivatives.

    Reduction: The compound can be reduced to form various intermediates, which can be further functionalized.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields amino derivatives, while substitution reactions can introduce a variety of functional groups.

Mechanism of Action

The mechanism of action of (4-Carbamoyl-2-nitro-phenylsulfanyl)-acetic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the carbamoyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

    (4-Carbamoyl-2-nitrophenyl)boronic acid: This compound shares the carbamoyl and nitro groups but has a boronic acid moiety instead of the phenylsulfanyl group.

    (4-Carbamoyl-2-nitrophenyl)acetic acid: Similar structure but lacks the sulfanyl group.

Uniqueness: (4-Carbamoyl-2-nitro-phenylsulfanyl)-acetic acid is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

2-(4-carbamoyl-2-nitrophenyl)sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O5S/c10-9(14)5-1-2-7(17-4-8(12)13)6(3-5)11(15)16/h1-3H,4H2,(H2,10,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJOHDDGBAUSSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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